

# Nintedanib esylate solubility issues in aqueous solutions

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## Compound of Interest

Compound Name: Nintedanib esylate

Cat. No.: B1678937

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## Nintedanib Esylate Solubility: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of **nintedanib esylate** in aqueous solutions.

### Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **nintedanib esylate**?

A1: **Nintedanib esylate** is a bright yellow powder with pH-dependent solubility.<sup>[1]</sup> A saturated solution in water has a concentration of 2.8 mg/mL, with an intrinsic pH of 5.7.<sup>[1][2]</sup> Its solubility significantly increases in acidic conditions, particularly at a pH below 3.<sup>[1][2][3][4]</sup> Conversely, its solubility decreases as the pH becomes more neutral or alkaline.<sup>[3][4][5]</sup>

Q2: Why is **nintedanib esylate**'s solubility pH-dependent?

A2: The pH-dependent solubility of **nintedanib esylate** is due to the presence of ionizable groups in its chemical structure.<sup>[1][2]</sup> In acidic environments (pH < 5), the molecule becomes more protonated and less lipophilic, leading to increased aqueous solubility.<sup>[1][2]</sup> At physiological pH (7.4), it is more lipophilic, which contributes to its lower solubility.<sup>[1][2]</sup>

Q3: What is the Biopharmaceutics Classification System (BCS) class of nintedanib?

A3: Nintedanib is considered a BCS Class II or IV drug, characterized by low solubility and high permeability (BCS II) or low solubility and low permeability (BCS IV).[4][6] This classification highlights the challenge of its poor aqueous solubility in drug development.

Q4: How does food intake affect the absorption of **nintedanib esylate**?

A4: Administering **nintedanib esylate** with food can increase its absorption.[1] Food intake has been shown to increase the exposure to nintedanib by approximately 20% and delay its absorption time.[2]

## Troubleshooting Guide

Issue: Precipitation of **Nintedanib Esylate** in Neutral pH Buffers

- Problem: You observe precipitation or cloudiness when dissolving **nintedanib esylate** in a phosphate-buffered saline (PBS) at pH 7.4.
- Cause: **Nintedanib esylate** has very low solubility in neutral to alkaline aqueous solutions. [3][4][5] The solubility is significantly lower at pH 7.4 compared to acidic conditions.
- Solutions:
  - pH Adjustment: The most direct approach is to lower the pH of your aqueous solution. **Nintedanib esylate**'s solubility is markedly increased at pH values below 3.[1][2][3][4]
  - Use of Co-solvents: Consider using pharmaceutically acceptable co-solvents. Propylene glycol has been identified as a suitable co-solvent for improving the solubility of **nintedanib esylate**. [1][2] Methanol and N-methylpyrrolidone also show high solubility but their use depends on the specific experimental context.[1][2]
  - Formulation Strategies: For in vitro and in vivo studies, advanced formulation approaches can be employed to enhance solubility and prevent precipitation. These include:
    - Micellar Drug Delivery Systems: Using surfactants like Solutol HS 15 and Soluplus can create micelles that encapsulate **nintedanib esylate**, improving its solubility and stability in aqueous media.[7][8]

- Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can improve the solubility and permeability of nintedanib.[\[9\]](#)[\[10\]](#)
- Amorphous Solid Dispersions (ASD): Techniques like hot-melt extrusion with polymers such as Kollidon® VA64 can create amorphous dispersions with enhanced dissolution rates.[\[11\]](#)
- Nanosuspensions: Engineering nanocrystal-based suspensions can improve the dissolution and bioavailability of nintedanib.[\[12\]](#)

## Data Presentation

Table 1: Solubility of **Nintedanib Esylate** in Aqueous Media

Medium	pH	Solubility	Reference
Water (Saturated Solution)	5.7	2.8 mg/mL	<a href="#">[1]</a> <a href="#">[2]</a>
Aqueous Buffer	< 3	Increased Solubility	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
PBS	6.8	~12 µg/mL	<a href="#">[5]</a>
PBS	7.4	~5 µg/mL	<a href="#">[5]</a>
PBS with 0.5% Tween 80	6.8	441.67 µg/mL	<a href="#">[9]</a>
PBS with 0.5% Tween 80	7.4	132.42 µg/mL	<a href="#">[9]</a>

Table 2: Physicochemical Properties of **Nintedanib Esylate**

Property	Value	Reference
Appearance	Bright yellow powder	[1][2]
Log P (free base)	3.6	[1][2]
Log D (pH 7.4)	3.0	[1][2]
Log D (pH < 5)	≤ 1	[1][2]
pKa (Strongest Basic)	7.23	[13]

## Experimental Protocols

### Protocol 1: Determination of **Nintedanib Esylate** Solubility in Aqueous Buffers

This protocol outlines a general procedure for determining the equilibrium solubility of **nintedanib esylate** at different pH values.

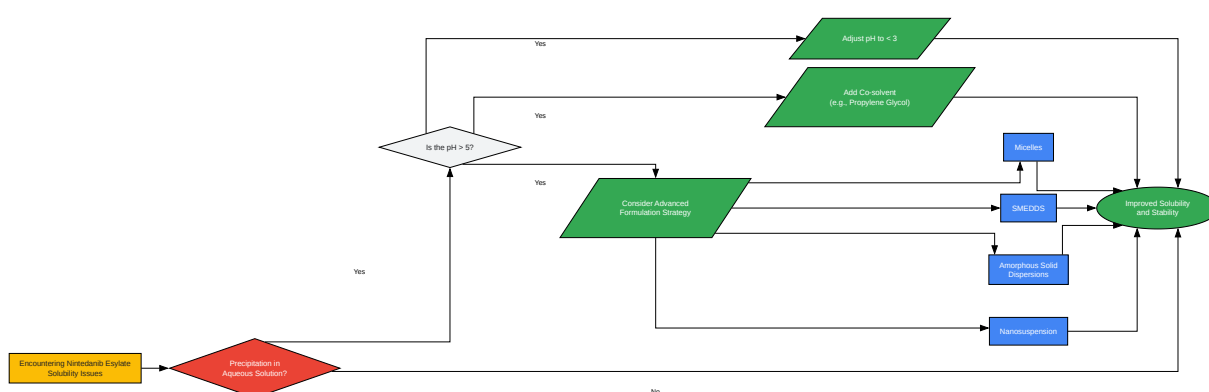
- **Preparation of Buffer Solutions:** Prepare a series of aqueous buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7.4).
- **Sample Preparation:** Add an excess amount of **nintedanib esylate** powder to a known volume of each buffer solution in separate vials.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Filtration:** After equilibration, allow the suspensions to settle. Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
- **Quantification:** Analyze the concentration of **nintedanib esylate** in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
- **Data Analysis:** The measured concentration represents the equilibrium solubility of **nintedanib esylate** at that specific pH.

### Protocol 2: Preparation of **Nintedanib Esylate** Loaded Polymeric Micelles

This protocol is based on the solvent emulsification method described for improving **nintedanib esylate**'s solubility.[7]

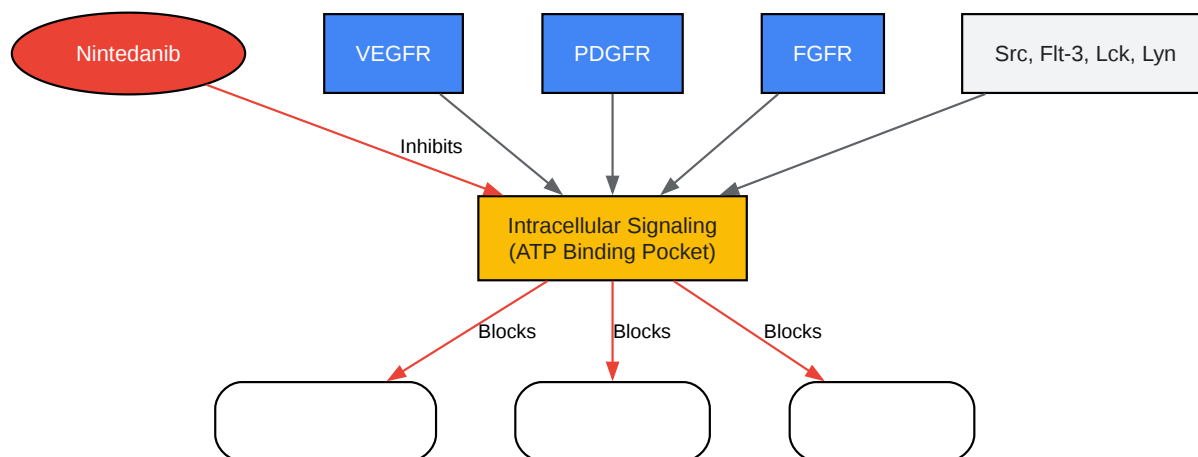
- **Polymer Solution Preparation:** Dissolve 200 mg of drug-free polymers (e.g., a mixture of Solutol HS 15 and Soluplus) in 20 mL of distilled water. Homogenize the mixture by sonication for 30 seconds.
- **Drug Solution Preparation:** In a separate beaker, dissolve 5.0 mg of **nintedanib esylate** in 5 mL of chloroform.
- **Emulsification:** Gradually add the organic drug solution drop-wise to the aqueous polymer solution while stirring vigorously at room temperature.
- **Solvent Evaporation:** Continue stirring the mixture in an open system to allow for the complete evaporation of the chloroform.
- **Characterization:** The resulting micellar solution can be characterized for particle size, polydispersity index, and entrapment efficiency.

## Visualizations



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Caption: Troubleshooting workflow for **nintedanib esylate** solubility issues.



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Caption: Mechanism of action of nintedanib via kinase inhibition.

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